4,5-Diaminopyrimidine-2-thiol
CAS No.: 14623-58-6
Cat. No.: VC20978836
Molecular Formula: C4H6N4S
Molecular Weight: 142.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14623-58-6 |
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Molecular Formula | C4H6N4S |
Molecular Weight | 142.19 g/mol |
IUPAC Name | 5,6-diamino-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) |
Standard InChI Key | KDVXWCSUTDEXFF-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=NC(=N1)S)N)N |
SMILES | C1=NC(=S)NC(=C1N)N |
Canonical SMILES | C1=C(C(=NC(=N1)S)N)N |
Introduction
Basic Information and Nomenclature
4,5-Diaminopyrimidine-2-thiol belongs to the pyrimidine class of heterocyclic compounds. It is characterized by a six-membered aromatic ring containing two nitrogen atoms with amino groups at positions 4 and 5, and a thiol (mercapto) group at position 2. This compound is known by several names and synonyms in the scientific literature:
Identifier | Information |
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CAS Number | 14623-58-6 |
IUPAC Name | 5,6-diamino-1H-pyrimidine-2-thione |
Common Synonyms | 4,5-DIAMINO-2-MERCAPTOPYRIMIDINE; 4,5-Diamino-2-pyrimidinethiol; 4,5-Diamino-2(1H)-pyrimidinethione; 2(1H)-Pyrimidinethione, 4,5-diamino- |
Molecular Formula | C₄H₆N₄S |
Molecular Weight | 142.18 g/mol |
The compound can exist in tautomeric forms, primarily alternating between the thiol form (4,5-Diaminopyrimidine-2-thiol) and the thione form (4,5-Diaminopyrimidine-2(1H)-thione) .
Physical and Chemical Properties
Understanding the physicochemical properties of 4,5-Diaminopyrimidine-2-thiol is essential for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physical and chemical properties of this compound:
Property | Value | Nature |
---|---|---|
Physical State | Solid | Observed |
Color | Not specifically reported | - |
Melting Point | 250°C (decomposition) | Experimental |
Boiling Point | 229.3±50.0°C | Predicted |
Density | 1.78 g/cm³ | Reported |
Water Solubility | Limited data available | - |
pKa | 7.69±0.10 | Predicted |
XLogP3 | -1.1 | Computed |
Hydrogen Bond Donors | 3 | Structural |
Hydrogen Bond Acceptors | 3 | Structural |
Rotatable Bond Count | 0 | Structural |
Exact Mass | 142.03131738 Da | Computed |
These properties indicate that 4,5-Diaminopyrimidine-2-thiol is a relatively stable solid compound with moderate polarity . The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which may influence its solubility and binding characteristics in biological systems.
Structural Characteristics
The distinctive structure of 4,5-Diaminopyrimidine-2-thiol contributes significantly to its chemical behavior and potential biological activities. The compound features a pyrimidine ring with a specific arrangement of functional groups:
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The pyrimidine ring provides an aromatic scaffold with two nitrogen atoms at positions 1 and 3
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The amino groups at positions 4 and 5 serve as hydrogen bond donors and can participate in various chemical transformations
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The thiol/thione group at position 2 contributes to the compound's nucleophilicity and ability to form covalent bonds
This unique combination of functional groups creates a molecule with multiple reactive sites and the potential for diverse interaction patterns. The compound's ability to exist in tautomeric forms adds additional complexity to its chemical behavior, as the thiol-thione equilibrium can be influenced by the environment and reaction conditions .
The amino groups at positions 4 and 5 facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets. These structural characteristics make 4,5-Diaminopyrimidine-2-thiol an interesting scaffold for medicinal chemistry applications.
Synthesis Methods
Several synthetic approaches can be employed to prepare 4,5-Diaminopyrimidine-2-thiol, though detailed synthetic procedures specific to this compound are somewhat limited in the available literature. Based on the information available, the following synthetic routes can be considered:
Thiourea-Based Synthesis
One potential approach involves the reaction of appropriately substituted precursors with thiourea under basic conditions. This reaction typically requires:
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A suitable pyrimidine precursor with leaving groups at the appropriate positions
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Thiourea as the sulfur source
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A polar solvent such as dimethylformamide (DMF)
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A base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction
Modification of Related Pyrimidines
Another potential route involves the modification of related pyrimidine derivatives:
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Starting with 4,5-diaminopyrimidine and introducing the thiol group at position 2
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Converting a 2-halopyrimidine derivative to the corresponding thiol through nucleophilic substitution
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Selective functionalization of a preexisting pyrimidine scaffold
These synthetic strategies must be carefully optimized to ensure selectivity and yield, particularly given the multiple reactive sites present in the molecule.
Chemical Reactivity
The reactivity of 4,5-Diaminopyrimidine-2-thiol is largely determined by its functional groups and their electronic properties. Understanding these reactivity patterns is crucial for developing applications and predicting interactions with biological systems.
Thiol/Thione Reactivity
The thiol/thione group at position 2 demonstrates significant reactivity:
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Nucleophilic character: The sulfur atom can act as a nucleophile in substitution reactions
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Alkylation: The thiol group can undergo alkylation with alkyl halides to form thioethers
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Oxidation: Under appropriate conditions, the thiol can be oxidized to form disulfides or other oxidized sulfur species
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Covalent bond formation: The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity
Amino Group Reactivity
The amino groups at positions 4 and 5 also contribute to the compound's reactivity profile:
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Nucleophilicity: Both amino groups can act as nucleophiles in various reactions
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Acylation and alkylation: The amino groups can undergo N-acylation or N-alkylation reactions
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Condensation reactions: Reactions with carbonyl compounds to form imines or related derivatives
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Hydrogen bonding: The amino groups serve as hydrogen bond donors in intermolecular interactions
The combination of these reactive functional groups creates a versatile molecular scaffold with potential applications in medicinal chemistry and chemical biology.
Comparison with Related Compounds
To better understand 4,5-Diaminopyrimidine-2-thiol's unique properties and potential applications, it is valuable to compare it with structurally similar compounds.
4,6-Diaminopyrimidine-2-thiol
4,6-Diaminopyrimidine-2-thiol (CAS: 1004-39-3) differs from 4,5-Diaminopyrimidine-2-thiol in the positioning of one amino group (position 6 instead of 5). This positional isomer has been more extensively studied:
Property | 4,5-Diaminopyrimidine-2-thiol | 4,6-Diaminopyrimidine-2-thiol |
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Melting Point | 250°C (decomposition) | >300°C |
Boiling Point | 229.3±50.0°C (Predicted) | 289.1±43.0°C (Predicted) |
Density | 1.78 | 1.78±0.1 g/cm³ |
pKa | 7.69±0.10 (Predicted) | 11.81±0.10 (Predicted) |
Applications | Limited specific data | Used in synthesis of antimalarial compounds |
4,6-Diaminopyrimidine-2-thiol has been used in the synthesis of 2-thioadenosine derivatives, which exhibit pharmacological activities such as platelet aggregation inhibition and coronary vasodilation . It has also been employed in the synthesis of potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 .
Current Research Trends and Future Directions
Research on pyrimidine derivatives continues to evolve, with several areas showing particular promise for compounds like 4,5-Diaminopyrimidine-2-thiol:
Antimicrobial Research
The growing concern over antimicrobial resistance has intensified research on novel antimicrobial agents. Pyrimidine derivatives have shown promising results in this area:
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2,4-Diaminopyrimidine derivatives have exhibited antibacterial activity
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Some pyrimidine derivatives have demonstrated potential antimicrobial properties
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Compounds targeting specific enzymes in pathogens may offer selective antimicrobial effects
Enzyme Inhibition Studies
The ability of thiol-containing compounds to form covalent bonds with cysteine residues in enzymes makes 4,5-Diaminopyrimidine-2-thiol potentially valuable for enzyme inhibition studies:
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Target-specific enzyme inhibitors can be developed by exploiting this reactivity
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The combination of the thiol group with the diaminopyrimidine scaffold may offer selective binding to specific enzyme active sites
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Covalent inhibitors may provide prolonged inhibition compared to reversible inhibitors
Antimalarial Research
Research on structurally similar compounds has shown promise in antimalarial applications:
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Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4)
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Some compounds have displayed promising inhibitory activity (IC₅₀=0.210–0.530 μM) against PfCDPK4
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The structural features of 4,5-Diaminopyrimidine-2-thiol may be optimized for similar applications
Future research directions may include systematic structure-activity relationship studies, computational modeling of interactions with potential biological targets, and development of synthetic methodologies to access more complex derivatives of 4,5-Diaminopyrimidine-2-thiol.
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